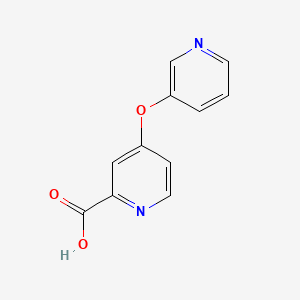

4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid

Übersicht

Beschreibung

“4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives has been studied . In one work, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Three newly prepared complexes were an example of a salt–cocrystal continuum .Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid derivatives has been analyzed . X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion . In turn, pyridine carboxylic acids in two other complexes are in a cationic form .Chemical Reactions Analysis

The chemical reactions involving pyridine-2-carboxylic acid have been studied . Green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives have been analyzed . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . The high thermal stability of novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods .Wissenschaftliche Forschungsanwendungen

Library Generation and Transformation A library of fused pyridine-4-carboxylic acids was generated through the Combes-type reaction, showcasing the versatility of these compounds. The library members underwent various transformations, such as amide coupling, esterification, and heterocyclizations, highlighting the chemical adaptability of pyridine-4-carboxylic acids in synthetic chemistry (Volochnyuk et al., 2010).

Spectroscopic Characterizations and Antibacterial Activities 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid and its derivatives were characterized through spectroscopic techniques and DFT calculations, providing detailed insights into their structural and electronic properties. These compounds exhibited significant antibacterial activities against various bacterial strains and interacted with DNA, suggesting their potential in biomedical applications (Tamer et al., 2018).

Synthesis of Heterocycles An efficient synthesis method for pyrazolo[1,5-a]pyridine-5-carboxylic acid was developed using 4-pyridine carboxylic acid, emphasizing the role of pyridine carboxylic acids as precursors in the synthesis of complex heterocycles, which are valuable in various chemical domains (Ku, 2015).

Reactive Extraction in Industrial Applications Studies on the reactive extraction of pyridine-2-carboxylic acid revealed the potential of using non-toxic extractant-diluent systems for the recovery of carboxylic acids from dilute aqueous solutions, such as fermentation broth. This has implications for the production of pharmaceuticals, herbicides, and nutritional supplements (Datta & Kumar, 2014).

Complex Formation and Magnetic Properties The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions was studied, leading to the formation of coordination polymers and metallomacrocycle complexes. These findings are crucial for understanding the coordination chemistry and potential magnetic properties of these complexes (Ghosh et al., 2004).

Novel Synthesis Techniques The scope of a novel three-component synthesis was explored, providing a method to produce a variety of functionalized pyridine derivatives. These derivatives serve as precursors for further reactions, such as palladium-catalyzed Suzuki couplings, expanding the utility of pyridine carboxylic acids in complex organic synthesis (Dash et al., 2007).

Wirkmechanismus

Target of Action

These include GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

Mode of Action

It’s worth noting that the reaction of related compounds proceeds through the carbocation intermediate .

Biochemical Pathways

Related compounds such as pyrazolo[3,4-b]quinolinones are known to affect various biochemical pathways due to their interaction with multiple biological targets .

Result of Action

Related compounds such as pyrazolo[3,4-b]quinolinones are known to have antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-pyridin-3-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-6-8(3-5-13-10)16-9-2-1-4-12-7-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRNQQMRVBLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

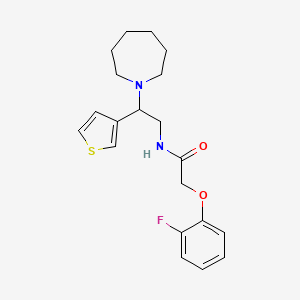

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)

![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)